2-Pyrimidinamine, 4,6-dichloro-5-phenyl-
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Overview
Description
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- is an organic compound with the molecular formula C10H7Cl2N3 It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods . The reaction typically involves the use of an aromatic nucleophilic substitution mechanism, where the chlorine atoms on the pyrimidine ring are replaced by the amino group from the aniline derivative.
Chemical Reactions Analysis
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can also participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Due to its potential bioactivity, it is being explored for its therapeutic applications, particularly in cancer treatment.
Industry: The compound is used in the development of pesticides and fungicides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- can be compared with other similar compounds, such as:
4,6-Dimethyl-2-pyrimidinamine: This compound has similar structural features but lacks the phenyl and dichloro substituents.
2-Amino-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of chlorine atoms.
4,6-Diphenylpyrimidin-2-amine: This compound has phenyl groups at positions 4 and 6 instead of chlorine atoms.
The uniqueness of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65004-49-1 |
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Molecular Formula |
C10H7Cl2N3 |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
4,6-dichloro-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H,(H2,13,14,15) |
InChI Key |
YFXUIRSMMHPSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N)Cl |
Origin of Product |
United States |
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